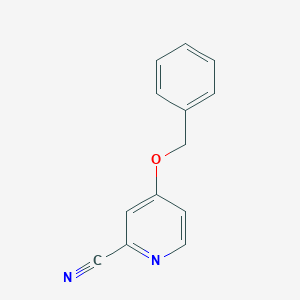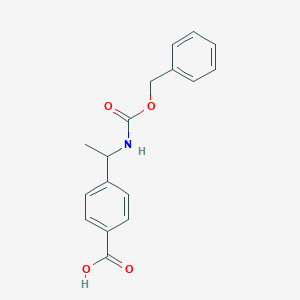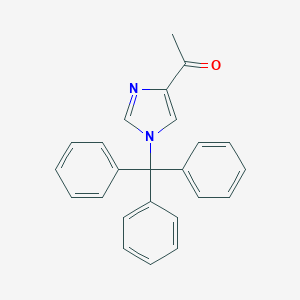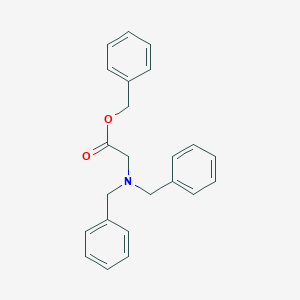![molecular formula C19H21ClN2O B176946 (3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone CAS No. 5953-54-8](/img/structure/B176946.png)
(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone, commonly known as 3C-P, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized in the early 1970s by Alexander Shulgin, a renowned American chemist and pharmacologist. 3C-P is a potent hallucinogen that produces intense visual and auditory effects. It is classified as a Schedule I controlled substance in the United States, meaning that it has no accepted medical use and a high potential for abuse.
作用机制
The exact mechanism of action of 3C-P is not fully understood, but it is believed to act primarily by binding to the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. When 3C-P binds to the receptor, it causes a cascade of signaling events that ultimately lead to the hallucinogenic effects of the drug. 3C-P may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its effects.
生化和生理效应
The biochemical and physiological effects of 3C-P are similar to those of other hallucinogenic drugs such as LSD and psilocybin. The drug produces intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. These effects are thought to be caused by the drug's interaction with the serotonin system in the brain. The physiological effects of 3C-P include increased heart rate and blood pressure, dilated pupils, and changes in body temperature.
实验室实验的优点和局限性
The use of 3C-P in laboratory experiments has several advantages and limitations. One advantage is that it is a potent hallucinogen that produces consistent and predictable effects, which makes it useful for studying the neural mechanisms of hallucinations. However, its classification as a Schedule I controlled substance makes it difficult to obtain and limits its use in research. Additionally, the potential risks associated with the use of 3C-P in humans make it challenging to conduct clinical studies.
未来方向
There are several future directions for research on 3C-P. One area of interest is its potential therapeutic applications, particularly for mood disorders such as depression and anxiety. Another direction is to further investigate its mechanism of action and its interactions with other receptors in the brain. Additionally, there is a need for more research on the long-term effects of 3C-P use and its potential for abuse. Overall, continued research on 3C-P could provide valuable insights into the neural mechanisms of hallucinations and the development of novel treatments for psychiatric disorders.
合成方法
The synthesis of 3C-P involves several steps and requires specialized equipment and expertise in organic chemistry. The starting material for the synthesis is 3-chloroacetophenone, which is reacted with N-methylpiperazine and benzyl chloride to form the intermediate product, (3-chlorophenyl)-[4-(benzyl)piperazin-1-yl]methanone. This intermediate is then reacted with 2-methylbenzyl chloride to form the final product, (3-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone. The synthesis of 3C-P is challenging and requires careful purification to ensure that the final product is of high purity.
科学研究应用
Despite its classification as a Schedule I controlled substance, 3C-P has been the subject of scientific research in recent years. Researchers are interested in studying its mechanism of action and its potential therapeutic applications. One study found that 3C-P has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. This suggests that 3C-P may have potential as a treatment for mood disorders such as depression and anxiety.
属性
CAS 编号 |
5953-54-8 |
|---|---|
产品名称 |
(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
分子式 |
C19H21ClN2O |
分子量 |
328.8 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-15-5-2-3-6-17(15)14-21-9-11-22(12-10-21)19(23)16-7-4-8-18(20)13-16/h2-8,13H,9-12,14H2,1H3 |
InChI 键 |
LFXXHMAJFHWLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




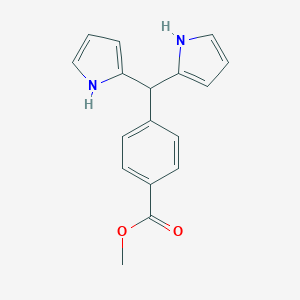
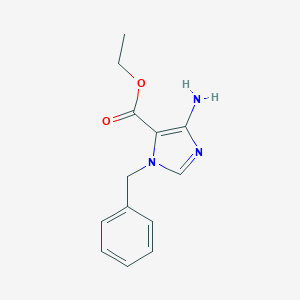
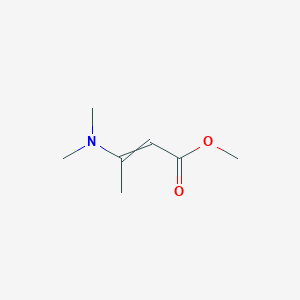
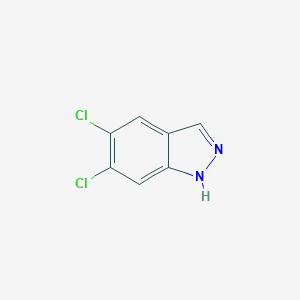
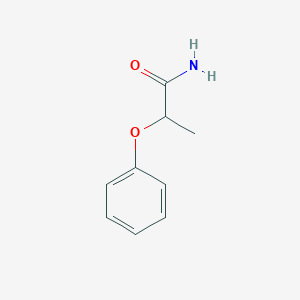
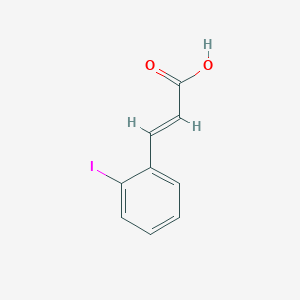
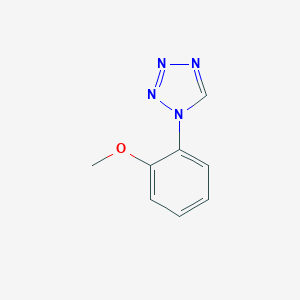
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

